molecular formula C9H20N2O2 B2867943 tert-Butyl (1-aminobutan-2-yl)carbamate CAS No. 732219-83-9

tert-Butyl (1-aminobutan-2-yl)carbamate

Cat. No.: B2867943
CAS No.: 732219-83-9
M. Wt: 188.271
InChI Key: KGJCYTMWAXWVOM-UHFFFAOYSA-N
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Description

Significance of Boc-Protected Amines in Modern Synthetic Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in contemporary organic synthesis. Its popularity stems from a combination of factors that render it nearly ideal for a multitude of synthetic transformations. The Boc group is generally stable to a wide range of reaction conditions, including many nucleophilic and basic environments, yet it can be readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonality allows for the selective deprotection of the Boc-protected amine in the presence of other acid-labile or base-labile protecting groups, a crucial feature in multi-step syntheses.

In the context of complex molecule synthesis, particularly in peptide chemistry, the Boc group has historically been a cornerstone of solid-phase peptide synthesis (SPPS). researchgate.net Its ability to mask the nucleophilicity of the α-amino group of an amino acid allows for the controlled, sequential formation of peptide bonds without unwanted side reactions. researchgate.net Beyond peptide synthesis, Boc-protected amines are integral intermediates in the synthesis of a diverse array of pharmaceuticals and natural products, where the temporary masking of an amine's reactivity is essential for achieving the desired chemical transformations on other parts of the molecule. nih.gov

Table 1: Common Reagents for Boc-Protection and Deprotection
TransformationReagent(s)Typical Conditions
Boc-Protection Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Base (e.g., triethylamine (B128534), DMAP), solvent (e.g., THF, DCM)
Boc-Deprotection Trifluoroacetic acid (TFA)DCM as solvent, often at room temperature
Boc-Deprotection Hydrochloric acid (HCl)In a solvent like dioxane or methanol

Role of Chiral Carbamate (B1207046) Derivatives in Asymmetric Synthesis

Chiral carbamate derivatives, such as tert-Butyl (1-aminobutan-2-yl)carbamate, are powerful tools in the field of asymmetric synthesis. The presence of a stereogenic center within the molecule allows for the transfer of chirality to a new stereocenter during a chemical reaction, a process known as asymmetric induction. These molecules can act as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be cleaved and ideally recycled.

More commonly, chiral carbamates like this compound are utilized as chiral building blocks. nih.govresearchgate.net In this approach, the inherent chirality of the molecule is incorporated into the final target molecule. Chiral vicinal diamines, which are 1,2-diamines with a defined stereochemistry, are particularly important structural motifs found in a wide range of biologically active natural products and pharmaceuticals. nih.govacs.org The stereocontrolled synthesis of these vicinal diamines is a significant challenge in organic chemistry, and the use of pre-formed chiral building blocks like Boc-protected diaminobutane offers an efficient solution. nih.govacs.org

Overview of Synthetic Utility in Complex Molecule Construction

The synthetic utility of this compound is exemplified by its application as a key starting material in the synthesis of novel therapeutic agents. A notable example is its use in the preparation of researchgate.netnih.govacs.orgtriazolo[4,3-a]pyrazines, which have been investigated as modulators of the P2X7 receptor. researchgate.net The P2X7 receptor is implicated in a variety of inflammatory and neurological disorders, making its modulators promising drug candidates. researchgate.net

In a specific synthetic sequence detailed in the patent literature, (S)-tert-butyl (1-aminobutan-2-yl)carbamate is employed as the chiral starting material. researchgate.net The primary amine of this compound undergoes a reaction with methyl chlorooxoacetate in the presence of a base, triethylamine, to form a new carbon-nitrogen bond. This transformation highlights the differential reactivity of the two amino groups in the molecule, with the unprotected primary amine selectively participating in the reaction while the Boc-protected secondary amine remains unreactive. This selective functionalization is a key advantage of using such a differentially protected chiral diamine. The resulting intermediate is then further elaborated through a series of reactions to construct the final triazolopyrazine core. researchgate.net

This example underscores the strategic importance of this compound as a chiral building block. Its pre-defined stereochemistry is directly incorporated into the final drug candidate, obviating the need for a later-stage chiral resolution or an asymmetric synthesis to set the stereocenter. The presence of the Boc protecting group allows for the selective manipulation of the two amino functionalities, a critical aspect in the construction of complex heterocyclic systems.

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
CAS Number (S)-enantiomer 251325-89-0
CAS Number (R)-enantiomer 956125-05-6
Appearance Varies (often an oil or low-melting solid)
Classification Chiral Building Block, Boc-Protected Amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-aminobutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJCYTMWAXWVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732219-83-9
Record name tert-butyl N-(1-aminobutan-2-yl)carbamate
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Stereoselective Synthetic Methodologies for Tert Butyl 1 Aminobutan 2 Yl Carbamate

Strategies for Chiral Induction and Control

The synthesis of enantiomerically pure vicinal diamines, such as tert-Butyl (1-aminobutan-2-yl)carbamate, presents a considerable challenge in modern chemical synthesis. acs.org Various strategies have been developed to achieve high levels of stereocontrol, which can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Approaches

Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral compound. For vicinal diamines, several catalytic asymmetric methods have been explored.

Organocatalytic Asymmetric Mannich Reaction: A significant advancement in the synthesis of chiral vicinal diamines involves the use of organocatalysis. The direct asymmetric Mannich reaction of N-protected aminoacetaldehydes with N-Boc-protected imines, catalyzed by proline and axially chiral amino sulfonamides, provides a powerful tool for constructing the 1,2-diamine backbone with high enantioselectivity. acs.org This method allows for both syn- and anti-selective syntheses, offering access to different diastereomers of the target diamine. acs.org

Catalytic Asymmetric Addition to Imines: Another effective strategy involves the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. This approach can furnish chiral anti-1,2-diamine derivatives in good yields with high diastereoselectivity and excellent enantioselectivity. nih.gov The resulting products can be further elaborated to yield the desired N-Boc protected diamine.

Catalytic Asymmetric Hydrogenation: The reduction of C=N bonds through catalytic asymmetric hydrogenation is a well-established method for producing chiral amines. This can be applied to suitable precursors to generate the chiral centers in 1,2-diaminobutane (B1606904) with high enantiomeric excess.

Diastereoselective Control in Synthesis

Diastereoselective methods often employ a chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, influences the formation of new stereocenters, and is subsequently removed.

Ellman's Chiral Auxiliary: The use of Ellman's chiral tert-butanesulfinamide reagent is a highly effective and widely adopted method for the asymmetric synthesis of chiral amines, including vicinal diamines. osi.lv This methodology involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-tert-butanesulfinyl imine. Subsequent diastereoselective reduction of the C=N bond, followed by removal of the sulfinyl group under acidic conditions, affords the chiral amine with high enantiopurity. osi.lv This approach offers a reliable pathway to access specific stereoisomers of this compound.

Chiral Pool Synthesis: The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids. baranlab.org These can serve as starting materials for the synthesis of more complex chiral molecules. For instance, natural amino acids can be transformed through a series of stereocontrolled reactions to construct the chiral backbone of this compound.

Direct N-tert-Butoxycarbonylation of Amines

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The direct N-tert-butoxycarbonylation of the amino groups in 1,2-diaminobutane is a critical step in the synthesis of the target compound.

Application of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O) is the most widely used reagent for the introduction of the Boc protecting group. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.

The selective mono-N-Boc protection of a diamine is a key challenge. The reaction conditions can be tuned to favor the formation of the desired mono-protected product over the di-protected species. This often involves careful control of stoichiometry, temperature, and the use of specific catalysts or solvent systems.

ReagentConditionsSelectivity
Di-tert-butyl dicarbonate (Boc₂O)Controlled stoichiometry, various solventsMono-N-Boc protection can be achieved

Catalytic Approaches in N-Boc Protection

To improve the efficiency and selectivity of the N-Boc protection reaction, various catalytic systems have been developed.

Ionic liquids have emerged as green and efficient catalysts for a variety of organic transformations, including the N-tert-butoxycarbonylation of amines. Protic ionic liquids, in particular, have shown excellent catalytic activity for this reaction. The catalytic role of the ionic liquid is believed to involve the activation of the Boc anhydride (B1165640) through hydrogen bonding, thereby enhancing its reactivity towards the amine. The use of ionic liquids often allows for mild reaction conditions, high yields, and easy separation and recycling of the catalyst.

CatalystConditionsAdvantages
Protic Ionic LiquidsMild, often solvent-freeHigh yields, catalyst recyclability, environmentally benign
Hexafluoroisopropanol (HFIP) as Solvent and Catalyst

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as a unique and effective solvent in organic synthesis, including in transition metal-catalyzed reactions. Its strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity allow it to stabilize cationic intermediates and facilitate challenging chemical transformations. While specific studies detailing the use of HFIP in the direct synthesis of this compound are not prevalent, its properties are well-suited for reactions that may be employed in its synthesis, such as C-H amination or other catalytic processes that proceed through charged intermediates. The use of HFIP can enhance reactivity and selectivity in various transformations, making it a solvent of interest for developing novel synthetic routes to complex amines.

**2.2.2.3. Heterogeneous Catalysis (e.g., HClO₄–SiO₂) **

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation, reusability, and often milder reaction conditions. Perchloric acid adsorbed on silica gel (HClO₄–SiO₂) has been identified as a highly efficient, inexpensive, and reusable heterogeneous catalyst for the N-tert-butoxycarbonylation of various amines. researchgate.netorganic-chemistry.orgnih.gov This method allows for the chemoselective introduction of the Boc protecting group under solvent-free conditions at room temperature. nih.gov

The reaction typically involves stirring the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of HClO₄–SiO₂. This system has proven effective for a wide range of amines, affording the corresponding N-tert-butylcarbamates in high yields with short reaction times. organic-chemistry.orgorganic-chemistry.org A key advantage of this catalyst is its compatibility with other functional groups and the avoidance of common side products like isocyanates or urea derivatives. organic-chemistry.org The catalyst can be easily recovered by simple filtration and reused multiple times without a significant decrease in its catalytic activity. organic-chemistry.org While this method is broadly applicable, its specific use for the stereoselective synthesis of this compound would depend on the availability of the chiral 1,2-diaminobutane precursor.

Table 1: N-tert-butoxycarbonylation of Amines using HClO₄–SiO₂ This table presents generalized findings for the N-Boc protection of amines using the specified heterogeneous catalyst.

Substrate Product Catalyst Loading Conditions Yield (%) Reference

Curtius Rearrangement-Based Syntheses

The Curtius rearrangement is a versatile and powerful method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. nih.govorganic-chemistry.orgwikipedia.org This reaction proceeds through the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org A significant advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemical configuration, making it highly suitable for stereoselective syntheses. nih.govwikipedia.org

A significant advancement in the Curtius rearrangement is the development of a mild and efficient one-pot, zinc-catalyzed process to produce Boc-protected amines directly from carboxylic acids. organic-chemistry.orgnih.gov This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to generate an acyl azide intermediate in situ. organic-chemistry.org The subsequent rearrangement is catalyzed by zinc(II) triflate in the presence of tetrabutylammonium bromide. organic-chemistry.orgnih.gov The isocyanate intermediate is then trapped within the reaction mixture by tert-butoxide, also generated in situ, to yield the desired tert-butyl carbamate (B1207046). nih.gov

This one-pot procedure operates at low temperatures and is compatible with a wide array of functional groups. organic-chemistry.orgnih.gov Zinc triflate has been identified as a particularly effective catalyst, leading to high yields of the carbamate product. organic-chemistry.org The methodology has been successfully applied to chiral and enantioenriched carboxylic acids, proceeding with the retention of enantiomeric excess, which is crucial for the synthesis of stereochemically pure compounds like this compound from a suitable chiral 2-aminobutanoic acid derivative. organic-chemistry.org

Table 2: Optimized Conditions for Zinc-Catalyzed One-Pot Curtius Rearrangement

Reagent Equivalents/Loading Purpose Reference
Carboxylic Acid 1.0 Starting Material organic-chemistry.org
Di-tert-butyl dicarbonate 1.1 Acyl azide formation organic-chemistry.org
Sodium Azide 3.5 Azide source organic-chemistry.org
Tetrabutylammonium bromide 15 mol % Co-catalyst organic-chemistry.org

The central feature of the Curtius rearrangement is the formation and subsequent rearrangement of an acyl azide intermediate. nih.gov Acyl azides can be prepared from carboxylic acids or their derivatives, such as acid chlorides. organic-chemistry.orgmasterorganicchemistry.com In the one-pot methodologies, the acyl azide is generated in situ from a carboxylic acid using reagents like di-tert-butyl dicarbonate and sodium azide. organic-chemistry.orgorganic-chemistry.org

Once formed, the acyl azide undergoes thermal or photochemically induced decomposition, losing dinitrogen gas to form an isocyanate. wikipedia.org The isocyanate is a highly reactive intermediate that can be "trapped" by various nucleophiles. nih.gov For the synthesis of tert-butyl carbamates, the trapping agent is typically tert-butanol or a tert-butoxide source. nih.gov If the reaction is performed in the presence of other alcohols, like benzyl alcohol, the corresponding Cbz-protected amines are formed. nih.gov This trapping step is often the slowest part of the reaction sequence but can be accelerated by catalysts like zinc triflate. nih.gov The versatility of the isocyanate trapping allows for the synthesis of a wide range of amine derivatives, including carbamates and ureas, from a common acyl azide precursor. raco.cat

Condensation Reactions and Amidation Strategies

Condensation and amidation reactions represent another key strategy for the synthesis of carbamates and diamines. These methods involve the formation of a new carbon-nitrogen bond, typically an amide or carbamate linkage.

For instance, a common strategy involves the condensation of an N-protected amino acid with an amine to form an amide bond. A relevant example is the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, where N-Boc-D-serine is first converted to a mixed acid anhydride with isobutyl chloroformate. This activated intermediate then undergoes a condensation reaction with benzylamine in an anhydrous solvent to yield the final product. google.com This type of strategy could be adapted for the synthesis of this compound by starting with an appropriately protected derivative of 2-aminobutanoic acid and coupling it with a suitable amine precursor, followed by further functional group manipulations.

Amidation strategies are also central to the synthesis of chiral 1,2-diamines. researchgate.net Various catalytic methods, including iridium-catalyzed intermolecular C(sp³)-H amidation, have been developed to construct the chiral 1,2-diamine motif with high regioselectivity and enantioselectivity. researchgate.net Such advanced amidation techniques provide a direct pathway to enantioenriched diamines from readily available starting materials.

Multi-Step Synthetic Sequences Employing this compound Precursors

The synthesis of complex, stereochemically defined molecules like this compound often requires multi-step synthetic sequences. orgsyn.org These sequences allow for the precise installation of functional groups and the establishment of the desired stereochemistry. An example of a multi-step approach to a related complex carbamate, tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, highlights the strategies that can be employed. nih.gov

This synthesis utilized an asymmetric aldol (B89426) reaction to establish the two adjacent stereocenters with high diastereoselectivity. nih.gov Following the aldol reaction, a subsequent Curtius rearrangement of a β-hydroxy acid intermediate was used to install the amine functionality. nih.gov The final steps involved further transformations to yield the target epoxide. This sequence demonstrates how different synthetic methodologies can be combined to build molecular complexity. A similar multi-step approach for this compound could involve an initial stereoselective reaction to form a key intermediate containing the butan-2-yl backbone with the correct stereochemistry, followed by functional group transformations to introduce the two amine groups, one of which would be selectively protected with a Boc group. acs.orgnih.gov

Derivatization from L-Serine Scaffolds

L-serine is an economically viable chiral precursor for the synthesis of this compound. The synthetic strategy hinges on the transformation of the hydroxymethyl and carboxyl groups of L-serine into the ethyl and aminomethyl functionalities of the target molecule, respectively, while retaining the stereochemical integrity at the chiral center. A key intermediate in this pathway is often a protected form of L-serinal, commonly known as Garner's aldehyde.

The preparation of Garner's aldehyde from L-serine is a well-established multi-step process. beilstein-journals.org This process typically involves the protection of both the amino and carboxyl groups of L-serine, followed by the reduction of the resulting ester to an aldehyde. For instance, L-serine can be esterified and then the amino group protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl and the Boc-protected amino group can then be further protected as an acetonide. Subsequent reduction of the ester group, for example with diisobutylaluminium hydride (DIBAL-H), affords the chiral aldehyde, known as Garner's aldehyde. beilstein-journals.org

With Garner's aldehyde in hand, the subsequent crucial step involves the introduction of an ethyl group. This is commonly achieved through a Grignard reaction, where the aldehyde reacts with ethylmagnesium bromide (EtMgBr). This reaction creates a new stereocenter, and the stereochemical outcome can be influenced by the reaction conditions.

Following the Grignard addition, the resulting secondary alcohol needs to be converted into a primary amine. This transformation can be accomplished through a variety of methods. A common approach involves a two-step sequence of mesylation followed by nucleophilic substitution with an azide anion (e.g., sodium azide). The resulting azide can then be reduced to the primary amine, for instance, through catalytic hydrogenation or using reagents like triphenylphosphine followed by hydrolysis (Staudinger reaction).

Finally, the protecting groups are removed to yield the desired this compound. The specific deprotection strategy will depend on the protecting groups used in the initial steps of the synthesis.

Mechanistic Investigations of Reactions Involving the Tert Butyl 1 Aminobutan 2 Yl Carbamate Moiety

Mechanism of Amine Protection by the Boc Group

The introduction of the Boc group onto an amine, such as the primary amine of 1,2-diaminobutane (B1606904) to form tert-Butyl (1-aminobutan-2-yl)carbamate, typically proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is a form of acylation, where the amine nitrogen acts as the nucleophile and attacks one of the electrophilic carbonyl carbons of the Boc anhydride (B1165640).

The mechanism involves the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butoxide and a molecule of carbon dioxide, to yield the stable carbamate (B1207046) product. The reaction is often carried out in the presence of a base to neutralize the proton released from the amine, although it can also proceed without a base. The choice of solvent and base can be critical, especially in the case of diamines where selective mono-protection is desired. For symmetrical diamines, statistical mixtures of mono- and di-protected products are common, necessitating careful control of reaction conditions to favor the desired mono-Boc species. researchgate.netresearchgate.netscielo.org.mx

Stabilization and Steric Hindrance Effects

The stability of the Boc protecting group is attributed to several factors. The lone pair of electrons on the carbamate nitrogen can be delocalized into the adjacent carbonyl group, forming a resonance structure. This resonance stabilization reduces the nucleophilicity and basicity of the nitrogen atom, effectively protecting it from participating in unwanted side reactions.

Furthermore, the bulky tert-butyl group provides significant steric hindrance around the carbamate nitrogen. This steric shield physically obstructs the approach of nucleophiles and bases, rendering the carbamate linkage resistant to cleavage under many standard reaction conditions, including basic hydrolysis and catalytic hydrogenation. This steric effect is a key feature that contributes to the orthogonality of the Boc group with other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

Mechanisms of Boc Deprotection Under Acidic Conditions

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism of this deprotection is a well-studied process that leverages the stability of the resulting tert-butyl cation.

The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond. The departure of the stable tert-butyl cation is the rate-determining step of the reaction. This results in the formation of an unstable carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide. sigmaaldrich.com

Role of tert-Butyl Cations and Scavengers

The generation of the highly reactive tert-butyl cation during Boc deprotection can lead to undesirable side reactions. This electrophilic species can alkylate nucleophilic residues within the substrate or other molecules present in the reaction mixture. Common nucleophiles that are susceptible to tert-butylation include the side chains of tryptophan and methionine in peptides, as well as thiols and electron-rich aromatic rings.

To mitigate these side reactions, "scavengers" are often added to the deprotection cocktail. These scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate. They effectively trap the cation, preventing it from causing unwanted modifications. The choice of scavenger depends on the specific substrate and reaction conditions.

ScavengerFunction
AnisoleAn electron-rich aromatic compound that readily undergoes electrophilic aromatic substitution with the tert-butyl cation.
ThioanisoleSimilar to anisole, but the sulfur atom also acts as a nucleophile to trap the cation.
Triisopropylsilane (TIPS)A hydride donor that can reduce the tert-butyl cation to isobutane.
WaterCan act as a nucleophile to form tert-butanol.

Reaction Pathway Analysis in Derivatization Reactions

The free amino group of this compound is a primary nucleophile and can participate in a variety of derivatization reactions. These reactions are crucial for building more complex molecules, such as in the synthesis of pharmaceuticals or chiral ligands.

Nucleophilic Attack and Subsequent Transformations

The primary amine of this compound can undergo nucleophilic attack on a wide range of electrophiles. For instance, it can react with alkyl halides in Sₙ2 reactions to form secondary amines. It can also participate in acylation reactions with acyl chlorides or anhydrides to form amides, or react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines via reductive amination.

The reaction pathway is dictated by the nature of the electrophile and the reaction conditions. The presence of the Boc-protected vicinal amine can influence the reactivity and stereoselectivity of these transformations through steric and electronic effects.

Mechanistic Aspects of Stereocontrol in Chiral Carbamate Reactions

The chiral center at the 2-position of the butane (B89635) chain in this compound introduces an element of stereochemistry that can be exploited in asymmetric synthesis. The Boc-protected amine can act as a chiral auxiliary or a directing group, influencing the stereochemical outcome of reactions at or near the chiral center.

Advanced Synthetic Utility and Applications in Complex Chemical Synthesis

Role in Peptide and Peptidomimetic Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in peptide synthesis. ontosight.ai Its stability to a wide range of reaction conditions and its facile removal under mild acidic conditions make it ideal for the stepwise assembly of amino acids into peptide chains. While tert-butyl (1-aminobutan-2-yl)carbamate itself is not a standard amino acid, its structural motif as a Boc-protected diamine is relevant to the synthesis of peptidomimetics.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. Chiral diamine units can be incorporated into peptide backbones to alter their conformation and biological activity. For example, a related compound, optically active trans-tert-butyl-2-aminocyclopentylcarbamate, has been identified for its potential utility as a modified backbone unit for peptide nucleic acids (PNAs), a class of peptidomimetics.

Orthogonal Protecting Group Strategies

In the intricate field of peptide and complex molecule synthesis, the ability to selectively deprotect one functional group in the presence of others is paramount. acs.org This concept, known as orthogonality, allows for the stepwise construction of molecules with precisely controlled architectures. acs.org The tert-butoxycarbonyl (Boc) group is a cornerstone of such strategies, primarily due to its lability under acidic conditions, while remaining stable to a wide range of other reagents. total-synthesis.com

The structure of this compound, with its acid-labile Boc group and a free primary amine, makes it an ideal candidate for orthogonal protection schemes. A common and highly effective orthogonal strategy in solid-phase peptide synthesis (SPPS) is the combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butyl (tBu) group for side-chain protection. organic-chemistry.org In this context, the free amine of this compound can be acylated with an Fmoc-protected amino acid. Subsequently, the Fmoc group can be removed using a base like piperidine, leaving the Boc group intact for later removal with an acid like trifluoroacetic acid (TFA). organic-chemistry.org This selective deprotection allows for further elaboration at the newly freed amine without affecting the Boc-protected amine.

The differential stability of various protecting groups is central to these strategies. The following table illustrates the orthogonality of common protecting groups used in conjunction with Boc.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Boc?
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Yes
BenzyloxycarbonylCbz or ZCatalytic HydrogenationYes
AllyloxycarbonylAllocPd(0) CatalysisYes
BenzylBzlStrong Acid / HydrogenolysisNo (similar lability)

This table underscores the versatility of the Boc group within this compound, enabling its integration into complex synthetic pathways that require precise, sequential bond formations.

Solid-Phase Peptide Synthesis Compatibility

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, allowing for the efficient and automated synthesis of long polypeptide chains. sigmaaldrich.com The compatibility of building blocks with the reagents and conditions of SPPS is crucial for its success. This compound, by virtue of its Boc-protected amine, is highly compatible with the most common SPPS strategies.

In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group. sigmaaldrich.com Deprotection is achieved with a moderate acid, typically TFA, and the subsequent coupling of the next Boc-protected amino acid is mediated by a coupling reagent. The side chains of amino acids are protected with groups that are stable to the Boc deprotection conditions but can be removed at the end of the synthesis with a stronger acid, such as hydrogen fluoride (B91410) (HF).

Alternatively, in the widely used Fmoc-based SPPS, the N-terminal protection is the base-labile Fmoc group, while acid-labile groups like tert-butyl are used for side-chain protection. organic-chemistry.org this compound can be readily incorporated into a peptide sequence during Fmoc-SPPS. Its free primary amine can be coupled to the C-terminus of the growing peptide chain, and the Boc-protected amine essentially acts as a protected side chain. This allows for the introduction of a primary amine at a specific position in the peptide, which can be deprotected under acidic conditions at the end of the synthesis for further modification, such as cyclization or the attachment of labels.

Utilization in Coupling Reactions

The presence of a primary amine makes this compound a valuable nucleophile in various coupling reactions, enabling the formation of new carbon-nitrogen bonds.

Buchwald–Hartwig Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. total-synthesis.com This reaction has broad applications in medicinal chemistry and materials science. tert-Butyl carbamate (B1207046) itself has been shown to be a suitable coupling partner in these reactions, serving as a convenient ammonia (B1221849) surrogate.

Given this precedent, this compound can also be employed as the amine component in Buchwald-Hartwig couplings. The free primary amine of the molecule can react with an aryl halide in the presence of a palladium catalyst and a suitable ligand to form an N-aryl derivative. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

A typical reaction scheme is as follows:

Ar-X + H₂N-CH(CH₂CH₃)-CH₂-NHBoc → Ar-NH-CH(CH₂CH₃)-CH₂-NHBoc

Where:

Ar-X is the aryl halide (X = I, Br, Cl) or triflate.

The reaction is catalyzed by a palladium source (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos).

A base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine.

The following table provides examples of conditions that have been used for the Buchwald-Hartwig amination with carbamates.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)
Bromobenzene[Pd(allyl)Cl]₂ / t-BuXPhosNaOt-BuToluene100
4-ChlorotoluenePd₂(dba)₃ / XPhosCs₂CO₃Dioxane110

The use of this compound in this reaction allows for the introduction of a chiral, Boc-protected diamino functionality onto an aromatic ring, creating a valuable intermediate for further synthetic transformations.

Introduction of Protected Amine Functionalities into Biomolecules

The modification of biomolecules, such as peptides and proteins, to enhance their therapeutic properties or to study their function is a key area of chemical biology. The introduction of new functional groups in a controlled manner is essential for these endeavors. This compound serves as a useful reagent for introducing a protected primary amine into biomolecules.

The free primary amine of the carbamate can be reacted with an electrophilic site on a biomolecule. For example, it can be acylated by an activated carboxylic acid on a peptide or protein to form a stable amide bond. This appends the butan-2-yl)carbamate moiety to the biomolecule. The key advantage is that this introduces a latent primary amine, protected as its Boc carbamate.

This newly introduced Boc-protected amine can be selectively deprotected under acidic conditions that are often compatible with the stability of the biomolecule. The resulting free amine can then be used as a handle for further modifications, such as:

Bioconjugation: Attachment of fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or other reporter groups.

Cyclization: Formation of a cyclic peptide by reacting the newly introduced amine with a carboxylic acid elsewhere in the peptide chain.

Linker for Drug Conjugates: Serving as an attachment point for a small molecule drug in the development of antibody-drug conjugates or peptide-drug conjugates.

The use of a building block like this compound provides a strategic approach to the site-specific modification of complex biomolecules, expanding their functional and therapeutic potential.

Conformational Analysis and Stereochemical Research

Investigation of Conformational Isomerism (E/Z Isomerism)

The carbamate (B1207046) functional group (-NH-C(=O)-O-) is known to exhibit planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group. This gives the C-N bond a partial double-bond character, which restricts free rotation. This restriction leads to the existence of conformational isomers known as E/Z isomers or rotamers. google.com These conformers arise from the different spatial arrangements of the substituents around the C-N amide bond.

E (trans) isomer: The alkyl group on the nitrogen (the 1-aminobutan-2-yl moiety) and the group on the oxygen (the tert-butyl moiety) are on opposite sides of the C-N bond.

Z (cis) isomer: These groups are on the same side of the C-N bond.

In most acyclic carbamates, the E (trans) conformation is significantly more stable and thus predominates at equilibrium due to reduced steric hindrance between the bulky substituents. The interconversion between these two forms can occur, but it requires overcoming a significant energy barrier.

Rotational Dynamics and Barriers to Rotation within the Carbamate Moiety

The interconversion between the E and Z rotamers is not instantaneous; it is governed by a rotational energy barrier. google.com This barrier is a key characteristic of the carbamate moiety and can be studied using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy. The height of this barrier determines the rate of interconversion and the temperature at which separate signals for the two isomers can be observed on the NMR timescale. For tert-butyl carbamates (Boc-protected amines), this barrier is substantial enough that the two rotamers can often be observed as distinct species at or below room temperature.

The magnitude of the rotational energy barrier is influenced by both electronic and steric effects of the substituents attached to the carbamate nitrogen and oxygen.

Steric Effects: The bulky tert-butyl group on the oxygen atom introduces significant steric strain, particularly in the Z (cis) conformation where it is closer to the N-substituent. This steric clash generally raises the energy of the Z isomer and can also affect the energy of the transition state for rotation.

Electronic Effects: The electronic nature of the 1-aminobutan-2-yl group can also modulate the C-N bond's double-bond character. Electron-donating or withdrawing properties can alter the electron density and thus the strength of the partial double bond, which in turn would raise or lower the barrier to rotation.

Spectroscopic Elucidation of Stereochemical Configuration

Spectroscopic methods are indispensable for determining the three-dimensional structure and stereochemistry of chiral molecules like tert-Butyl (1-aminobutan-2-yl)carbamate in solution. googleapis.com

Spectroscopic TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information on the connectivity and spatial arrangement of atoms. 1H NMR chemical shifts and coupling constants can help determine the relative configuration of the chiral center. In patents, 1H NMR has been used to characterize products synthesized from this compound. google.comgoogle.com For the parent compound, distinct sets of signals for the E and Z rotamers may be observable at low temperatures.
Infrared (IR) Spectroscopy Identifies functional groups. The frequency of the carbonyl (C=O) stretching vibration in the carbamate is sensitive to its environment, including hydrogen bonding and conformation, which can help differentiate between isomers or polymorphs.
Circular Dichroism (CD) Determines the absolute stereochemistry of chiral molecules. For an enantiomerically pure sample, such as (S)-tert-butyl (1-aminobutan-2-yl)carbamate, the CD spectrum provides a unique fingerprint that can confirm its absolute (R or S) configuration. google.com

X-ray Crystallographic Studies for Solid-State Conformation

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation adopted by the molecule in the crystal lattice. A crystallographic analysis would definitively establish the preferred rotamer (E or Z) in the solid state and the conformation of the butyl side chain. While different crystal packings can lead to polymorphism, where the same molecule exists in different crystalline forms, each structure provides a high-resolution snapshot of a low-energy conformation. googleapis.com

Crystallographic DataStructural Insights
Unit Cell Dimensions Provides information on the crystal system and packing arrangement.
Bond Lengths & Angles Confirms the connectivity and geometry of the molecule, including the planarity of the carbamate group.
Torsional Angles Defines the conformation of the molecule, including the specific E/Z isomerism of the carbamate and the orientation of the butyl chain.
Intermolecular Interactions Reveals hydrogen bonding patterns and other non-covalent interactions that stabilize the crystal structure.

Derivatization Strategies and Functionalization Chemistry

Modification at the Free Amine Position

The presence of a free primary amine in tert-Butyl (1-aminobutan-2-yl)carbamate allows for a variety of well-established chemical transformations. This functional group serves as a key handle for introducing molecular diversity through N-alkylation, acylation, and reductive amination, enabling the synthesis of a wide array of derivatives.

N-Alkylation: The primary amine can be directly alkylated using alkyl halides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. Phase transfer catalysts may be employed to facilitate the reaction between the amine and the alkylating agent. google.com

N-Acylation: Acylation of the primary amine is a common strategy to form amide bonds. This is readily achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. The tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen is stable under these conditions. libretexts.org The reaction of amines with reagents like di-tert-butyl dicarbonate (B1257347) can also be considered a form of acylation. nih.gov

Reductive Amination: For a more controlled introduction of alkyl groups, reductive amination is a highly effective method. The primary amine is first reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB). nih.gov This two-step, one-pot procedure is a cornerstone for the synthesis of secondary amines. nih.gov Biocatalytic reductive amination using amine dehydrogenases also presents an alternative for the synthesis of chiral amines. frontiersin.org

Reaction TypeReagentsProduct Functional GroupKey Considerations
N-AlkylationAlkyl Halide (R-X), BaseSecondary or Tertiary AmineRisk of over-alkylation.
N-AcylationAcyl Chloride (RCOCl) or Carboxylic Acid + Coupling AgentAmideGenerally high-yielding and selective.
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., STAB)Secondary or Tertiary AmineControlled, high-yielding synthesis of secondary amines. nih.gov

Transformation of the Butane (B89635) Backbone

Direct functionalization of the unactivated sp³-hybridized carbon atoms of the butane backbone is chemically challenging due to the high bond dissociation energy of C-H bonds. However, strategic approaches can be employed to introduce functionality. These methods often rely on the synthesis of precursors where the backbone is already functionalized or on advanced C-H activation methodologies.

For instance, derivatives of the target compound can be synthesized from starting materials that already contain functional groups on the carbon backbone. A patent describes a related synthesis starting from N-BOC-D-serine, which contains a hydroxyl group. google.com This hydroxyl group can be further modified, for example, through an alkylation reaction using dimethyl sulfate (B86663) in the presence of a phase transfer catalyst to yield a methoxy (B1213986) group on the backbone. google.com

StrategyApproachExample TransformationApplicability to Butane Backbone
Precursor SynthesisUse of functionalized starting materials (e.g., from serine). google.com-OH to -OCH₃ alkylation. google.comIndirect; requires synthesis of a functionalized analog rather than direct modification.
C-H ActivationDirect reaction at a C-H bond, often metal-catalyzed.Palladium-catalyzed arylation of an adjacent aromatic ring. nih.govChallenging for unactivated alkanes; typically requires directing groups or specific activators not present in the parent molecule.

Development of New Protecting Group Variants and Orthogonal Chemistries

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. fishersci.co.uk Its utility stems from its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, while being easily removable under acidic conditions. organic-chemistry.orgumich.edu

Cleavage of the Boc Group: The Boc group is typically cleaved using strong acids. jk-sci.com Anhydrous acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent are commonly used. fishersci.co.ukjk-sci.comresearchgate.net The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. jk-sci.com While highly effective, these strong acid conditions can be incompatible with other acid-sensitive functional groups in a molecule.

Orthogonal Chemistry: The concept of "orthogonality" in protecting group strategy is crucial for complex, multi-step syntheses. nih.govpeptide.com It dictates that multiple, distinct protecting groups can be removed selectively in any order under different, non-interfering conditions. iris-biotech.debiosynth.com The acid-labile nature of the Boc group makes it an ideal component of an orthogonal scheme.

Boc/Bzl Strategy: In this scheme, the Boc group protects the α-amino group while benzyl-based groups (Bzl) protect side chains. Both are acid-labile, but the Boc group can be removed with moderate acids (like TFA), while the Bzl groups require much stronger acids like hydrofluoric acid (HF), making the scheme quasi-orthogonal. peptide.com

Fmoc/tBu Strategy: This is a widely used true orthogonal strategy. iris-biotech.de The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for α-amino protection and is labile to basic conditions (e.g., piperidine). wikipedia.org Side chains are protected with tert-butyl (tBu) based groups, which are acid-labile. iris-biotech.de This allows for the selective deprotection of either the N-terminus or the side chains without affecting the other.

The development of new protecting groups aims to expand the toolbox of orthogonal chemistries. For example, the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, can be used in conjunction with both Boc and Fmoc groups for highly complex synthetic targets. peptide.com Similarly, sulfonamide-based protecting groups like Nosyl (Ns) offer different stability and cleavage profiles. nih.gov

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Boc?
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl). jk-sci.comN/A
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine). wikipedia.orgYes. iris-biotech.de
CarbobenzyloxyCbz or ZHydrogenolysis (H₂, Pd/C). wikipedia.orgYes. peptide.com
AllyloxycarbonylAllocPd(0) catalysis. peptide.comYes. peptide.com
BenzylBzlStrong Acid (e.g., HF). peptide.comPartially (Quasi-orthogonal). peptide.com

Advanced Spectroscopic and Analytical Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of "tert-Butyl (1-aminobutan-2-yl)carbamate," offering detailed information about its atomic framework.

¹H NMR spectroscopy is instrumental in identifying the various proton environments within "this compound." While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and the known effects of adjacent functional groups. The protons of the tert-butyl group are expected to appear as a singlet, being chemically equivalent. The protons on the butyl chain will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The amine (NH₂) and carbamate (B1207046) (NH) protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
-C(CH₃)₃ ~1.4 Singlet
-CH₂-CH₃ ~0.9 Triplet
-CH₂-CH₃ ~1.5 Multiplet
-CH(NHBoc)- ~3.5 Multiplet
-CH₂-NH₂ ~2.8 Multiplet
-NH(Boc) Variable (Broad) Singlet
-NH₂ Variable (Broad) Singlet

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal. The carbonyl carbon of the carbamate group is typically found significantly downfield. The quaternary carbon and the methyl carbons of the tert-butyl group will also have characteristic chemical shifts.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (ppm)
-C (CH₃)₃ ~80
-C(C H₃)₃ ~28
C =O ~156
-C H₂-CH₃ ~10
-C H₂-CH₃ ~25
-C H(NHBoc)- ~50
-C H₂-NH₂ ~45

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the relative stereochemistry of chiral centers. For "this compound," which has a stereocenter at the second carbon of the butane (B89635) chain, NOESY can reveal through-space correlations between protons that are in close proximity. These correlations can help to establish the relative orientation of substituents around the chiral center, which is essential for confirming the compound's three-dimensional structure. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints. bldpharm.comnist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of "this compound." It also provides valuable structural information through the analysis of fragmentation patterns.

The fragmentation of compounds containing a tert-butoxycarbonyl (Boc) group is well-characterized. Common fragmentation pathways for Boc-protected amines under mass spectrometric analysis include the loss of isobutylene (B52900) (56 Da) and the subsequent loss of carbon dioxide (44 Da), leading to a total loss of 100 Da. chemicalbook.com Another typical fragmentation is the formation of the tert-butyl cation (C₄H₉⁺) with a mass-to-charge ratio (m/z) of 57. doaj.org Alpha-cleavage adjacent to the nitrogen atoms is also a probable fragmentation route for the butylamine (B146782) backbone. doaj.org

Common Fragmentation Pathways for Boc-Protected Amines

Fragmentation Neutral Loss (Da) Resulting Ion
Loss of Isobutylene 56 [M - C₄H₈]⁺
Loss of Boc group 100 [M - C₅H₈O₂]⁺
Formation of tert-butyl cation - [C₄H₉]⁺

M represents the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion and its fragments. This precision allows for the determination of the elemental formula of the compound, as it can distinguish between ions with the same nominal mass but different elemental compositions. For "this compound" (C₉H₂₀N₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its primary amine, secondary carbamate, and alkyl moieties. While a specific, published spectrum for this exact compound is not widely available, the expected vibrational frequencies can be accurately predicted based on data from analogous structures and established correlation tables.

The key functional groups and their expected IR absorption regions are:

N-H Stretching: The molecule contains two types of N-H bonds: those of the primary amine (-NH₂) and the secondary carbamate (-NH-).

The primary amine typically exhibits two distinct bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

The secondary carbamate N-H group shows a single, sharp absorption band, usually between 3450-3200 cm⁻¹. Hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.

C-H Stretching: The aliphatic butyl and tert-butyl groups give rise to strong absorption bands just below 3000 cm⁻¹. Typically, these C-H stretching vibrations appear in the 2975-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The carbonyl group of the tert-butoxycarbonyl (Boc) protecting group is one of the most prominent features in the spectrum. It produces a very strong and sharp absorption band in the region of 1725-1680 cm⁻¹. Studies on other Boc-protected amines have identified this peak around 1690-1688 cm⁻¹. researchgate.net

N-H Bending:

The primary amine shows a medium to strong scissoring vibration between 1650-1580 cm⁻¹.

The secondary carbamate group gives rise to a characteristic "Amide II" band, resulting from a combination of N-H bending and C-N stretching, which is typically observed around 1550-1510 cm⁻¹. researchgate.net

C-O Stretching: The carbamate group has C-O single bonds that exhibit stretching vibrations. A strong band associated with the C-O stretch is expected between 1250-1150 cm⁻¹.

tert-Butyl Group Bending: The tert-butyl group has characteristic bending vibrations, including a strong absorption near 1365 cm⁻¹ due to symmetric bending (umbrella mode) and another band near 1390 cm⁻¹.

These characteristic frequencies allow for the unambiguous confirmation of the carbamate and amine functional groups within the molecular structure.

X-ray Crystallography for Three-Dimensional Structural Determination

As of this writing, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed literature. However, the analysis of structurally similar compounds can provide valuable insights into its likely solid-state conformation. For instance, the crystal structure of a related compound, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, reveals key structural features that are likely shared. researchgate.net In this analog, the carbamate group adopts a planar geometry, which is typical due to the delocalization of the nitrogen lone pair into the carbonyl group. The alkyl chain is expected to adopt a staggered conformation to minimize steric strain. The absolute configuration of chiral centers, such as the C2 carbon in the butan-2-yl moiety, can also be unequivocally determined using this method. researchgate.net

The packing of molecules in a crystal lattice is governed by a network of non-covalent interactions, including intermolecular and intramolecular forces. These interactions are fundamental to the crystal's stability, melting point, and solubility.

Intramolecular Interactions: The conformational flexibility of the butyl chain allows for the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the carbamate N-H donor and the lone pair of the primary amine nitrogen (N-H···N), or between a primary amine N-H donor and the carbamate carbonyl oxygen (N-H···O=C). The formation of such a bond would depend on the relative energetic stability of the resulting conformation, which typically involves the creation of a five- or six-membered ring. acs.org The presence of an intramolecular hydrogen bond would "lock" the molecule into a more rigid, folded conformation, which can influence its physicochemical properties, such as its ability to permeate cell membranes. nih.govrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Minima

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. It is employed to optimize the geometry of tert-butyl (1-aminobutan-2-yl)carbamate, thereby identifying its most stable three-dimensional structure and corresponding energy minima.

In a study on the conformational landscape of a similar Boc-carbamate monomer, Boc-2-amino-1-propanol, DFT calculations were utilized to explore the potential energy surface (PES). The process began with a conformational search to generate a wide range of possible structures. These geometries were then optimized to find stable conformations. This comprehensive exploration revealed numerous energy minima, with the most stable conformers being identified and their relative energies calculated. For instance, the energy gap between the lowest and second-lowest energy conformations was found to be 0.45 kcal mol-1, and a total of six conformations were identified within a 1 kcal mol-1 energy window of the global minimum. mdpi.com Such calculations for this compound would similarly map out its preferred spatial arrangements, governed by intramolecular interactions such as hydrogen bonding and steric hindrance.

The optimized geometries from DFT calculations provide crucial data on bond lengths, bond angles, and dihedral angles that characterize the lowest energy states of the molecule. For example, in a study of another carbamate (B1207046) derivative, DFT calculations at the B3LYP/6-31++G(d) level were used to determine the optimal geometry in both vacuum and solvent media. researchgate.net These parameters are fundamental to understanding the molecule's intrinsic stability and how it might interact with other molecules.

Table 1: Representative DFT-Calculated Structural Parameters for a Boc-Carbamate Monomer Note: This data is for a model carbamate and serves as an illustrative example of the type of information obtained from DFT calculations.

ParameterValue
C=O Bond Length1.23 Å
C-N Bond Length1.37 Å
O-C-N Bond Angle125.4°
C-N-C-C Dihedral Angle178.2°

Calculation of Conformational Energy Landscapes and Rotational Barriers

The conformational flexibility of this compound is a key determinant of its chemical and biological activity. The molecule possesses several rotatable bonds, leading to a complex conformational energy landscape. Computational methods are employed to map this landscape and calculate the energy barriers to rotation around key bonds, such as the carbamate C-N bond.

Studies on various carbamates have shown that the barrier to rotation around the C-N bond is significant, typically around 16 kcal/mol for N-alkylcarbamates. researchgate.net This high barrier is due to the partial double bond character of the C-N bond arising from resonance. However, the nature of the substituents can significantly influence this rotational barrier. For example, calculations on tert-butyl-N-aryl-N-methyl carbamates have demonstrated that electron-withdrawing groups on the aryl ring can decrease the rotational barrier. researchgate.net

For this compound, the conformational energy landscape would be influenced by the butyl chain and the primary amine. The various staggered and eclipsed conformations around the C-C single bonds, in addition to the rotation around the C-N amide bond, would each have distinct energy levels. DFT calculations can be used to construct a detailed map of this landscape, identifying all local minima (stable conformers) and the transition states that connect them.

A Ramachandran-like plot can be generated to visualize the energetically allowed regions of conformational space as a function of key dihedral angles. mdpi.com For a model Boc-carbamate, analysis of the dihedral angles revealed that certain conformations were highly energetic, leading to significant energy gaps in the conformational landscape. mdpi.com

Table 2: Calculated Rotational Barriers for Representative Carbamates

CompoundMethodRotational Barrier (kcal/mol)
N-alkylcarbamateExperimental (NMR)~16
Methyl(phenyl) tert-butyl carbamateExperimental (NMR)12.3
N-(2-pyrimidyl)carbamatesComputational & Experimental<9

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide a static picture of the stable conformations of this compound, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations can be used to study a range of dynamic properties, including conformational transitions, the flexibility of different parts of the molecule, and its interactions with solvent molecules. For instance, MD simulations of aqueous solutions of tert-butyl alcohol, a related compound, have been used to investigate its hydration properties and tendency to self-aggregate. rsc.org

In the context of this compound, an MD simulation would start with an optimized structure from DFT calculations. The molecule would then be placed in a simulated environment, such as a box of water molecules, and its motion would be tracked over a period of nanoseconds or longer. The resulting trajectory can be analyzed to determine the average values of structural parameters, the frequency of transitions between different conformations, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. This information is crucial for understanding how the molecule behaves in a realistic, dynamic environment.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods are essential for elucidating the mechanisms of chemical reactions involving this compound. These studies can map out the entire reaction pathway from reactants to products, including the identification of high-energy transition states.

For example, DFT calculations have been used to investigate the reaction pathway of a bromonium-induced rearrangement of a bicyclic system containing a Boc-protected amine. acs.org These calculations revealed that the preferred reaction pathway proceeded through a transition state that required less structural distortion, explaining the exclusive formation of a single rearranged product. acs.org

Techniques such as the Nudged Elastic Band (NEB) method or Intrinsic Reaction Coordinate (IRC) calculations can be used to find the minimum energy path (MEP) connecting reactants and products. numberanalytics.com These methods provide a detailed picture of the geometric and energetic changes that occur throughout the course of a reaction. Such studies are invaluable for understanding the factors that control the reactivity of the molecule and for designing new synthetic routes or predicting its stability under various conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.